molecular formula C10H19NO3S B1588253 Deps CAS No. 70155-90-7

Deps

Cat. No. B1588253
CAS RN: 70155-90-7
M. Wt: 233.33 g/mol
InChI Key: XTPJLNSARGBDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deps (short for depsipeptides) are a class of naturally occurring peptides that have been studied for their potential therapeutic properties. These peptides have been found to be effective in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. Deps have been shown to have a variety of biochemical and physiological effects, and have been studied for their potential therapeutic applications in laboratory experiments.

Scientific Research Applications

Anticancer Applications

Depsipeptides have shown significant promise as anticancer agents. A number of depsipeptides have entered clinical trials for cancer treatment, with four specifically highlighted for their therapeutic potential. Cyclic depsipeptides, where one or more amino acid is replaced by a hydroxy acid resulting in the formation of at least one ester bond, have been particularly noted for their potent effects on tumor cells. Romidepsin (FK228), a bicyclic depsipeptide, has gained Food and Drug Administration approval for the treatment of refractory cutaneous T-cell lymphoma due to its efficacy in clinical trials (Kitagaki et al., 2015).

Antiviral and Antimalarial Properties

Depsipeptides have also demonstrated significant antiviral properties, including inhibitory activities against HIV. This indicates their potential as anti-AIDS drugs or as lead compounds for the discovery of structurally related anti-AIDS compounds. Additionally, depsipeptides are being evaluated for their antimalarial activity, with several compounds identified as potential antimalarial agents (Fotie & Morgan, 2008).

Antimicrobial and Antifungal Effects

Many depsipeptides exhibit antimicrobial and antifungal properties. For example, jaspamides, a type of depsipeptide, may lead to therapies against various opportunistic infections, particularly those accompanying AIDS. The antifungal potential of depsipeptides, as well as their use in treating resistant fungal-induced diseases in plants and agricultural crops, has been documented (Moore, 1996).

Cardiovascular Applications

Depsipeptides like micropeptins and A90720A have been identified as effective plasmin inhibitors, indicating their potential in treating cardiovascular diseases. Their ability to control levels of HDL and LDL cholesterol is also noteworthy, highlighting their potential in managing heart disease (Ballard et al., 2002).

Marine Depsipeptides in Pharmacotherapy

Marine depsipeptides, derived from marine organisms such as bacteria, tunicates, mollusks, and sponges, have been recognized for their wide range of bioactivities, including anticancer, antiproliferative, antimicrobial, antiviral, and antiplasmodial properties. They present significant potential as therapeutic agents due to their unique structural and biological properties (Rangel et al., 2016).

properties

IUPAC Name

3-[diethyl(prop-2-ynyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-8-11(5-2,6-3)9-7-10-15(12,13)14/h1H,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJLNSARGBDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCS(=O)(=O)[O-])CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177380
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deps

CAS RN

70155-90-7
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70155-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deps
Reactant of Route 2
Reactant of Route 2
Deps
Reactant of Route 3
Deps
Reactant of Route 4
Deps
Reactant of Route 5
Deps
Reactant of Route 6
Deps

Citations

For This Compound
39,400
Citations
TD Deps, GL Angelo, CC Martins, SM Paiva… - PLoS …, 2015 - journals.plos.org
Scientific evidence of susceptibility to dental caries in the population with Down Syndrome (DS) is limited and conflicting, making it difficult to establish firm conclusions. The aim of this …
Number of citations: 98 journals.plos.org
P Deps, SM Collin - Frontiers in microbiology, 2021 - frontiersin.org
Mycobacterium lepromatosis was identified as a new species and second causal agent of Hansen’s disease (HD, or leprosy) in 2008, 150 years after the disease was first attributed to …
Number of citations: 29 www.frontiersin.org
IVPM Oliveira, PD Deps, JMAP Antunes - Revista do Instituto de …, 2019 - SciELO Brasil
Mycobacterium leprae is the primary causative agent of Hansen’s disease or leprosy. Besides human beings, natural infection has been described in animals such as mangabey …
Number of citations: 36 www.scielo.br
PD Deps, S Nasser, P Guerra, M Simon… - Leprosy …, 2007 - researchonline.lshtm.ac.uk
INTRODUCTION: The WHO MDT for leprosy treatment was officially introduced in Brazil in 1991 and comprises three drugs: dapsone, rifampicin and clofazimine. There are few good …
Number of citations: 88 researchonline.lshtm.ac.uk
SRPS Cerqueira, PD Deps, DV Cunha… - PLoS neglected …, 2021 - journals.plos.org
Background Protective effects of Bacillus Calmette–Guérin (BCG) vaccination and clofazimine and dapsone treatment against severe acute respiratory syndrome coronavirus 2 (SARS-…
Number of citations: 24 journals.plos.org
PD Deps, BL Alves, CG Gripp… - Indian journal of …, 2008 - researchonline.lshtm.ac.uk
BACKGROUND: Mycobacterium leprae infection has recently been detected in wild armadillos in Brazil. Leprosy is still endemic in Brazil and although its transmission is mostly by …
Number of citations: 66 researchonline.lshtm.ac.uk
P Deps, A Cruz - The Lancet Infectious Diseases, 2020 - thelancet.com
Leprosy is endemic in more than 100 countries worldwide, with over 200 000 new diagnoses each year and more than 4 million people living with some form of impairment related to …
Number of citations: 28 www.thelancet.com
PD Deps, BVS Guedes, J Bucker Filho… - Leprosy …, 2006 - researchonline.lshtm.ac.uk
This paper reports on the time between the onset of the first lesion and diagnosis, defined as delay, and is based on results obtained by interviewers from a survey carried out amongst …
Number of citations: 47 researchonline.lshtm.ac.uk
PD Deps, BVS Guedes, J Bucker Filho… - Leprosy …, 2006 - researchonline.lshtm.ac.uk
BACKGROUND AND PURPOSE: The annual number of new cases of leprosy has not declined in Brazil over the last 15 years, indicating that transmission continues at the same level. …
Number of citations: 49 researchonline.lshtm.ac.uk
…, DV Sumi, RAF de Mello, SM Collin, PD Deps - Scientific Reports, 2022 - nature.com
To characterize maxillofacial, otorhinolaryngological and oral manifestations of Hansen’s disease (HD), we conducted a cross-sectional study in 21 current patients attending the …
Number of citations: 1 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.